molecular formula C12H14N4O2 B2499472 2-{[1-(furan-3-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole CAS No. 2097893-96-2

2-{[1-(furan-3-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole

Cat. No.: B2499472
CAS No.: 2097893-96-2
M. Wt: 246.27
InChI Key: DFDWKRUMQCVEJB-UHFFFAOYSA-N
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Description

2-{[1-(furan-3-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole is a heterocyclic compound that features a triazole ring, a furan ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(furan-3-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Attachment of the Furan and Pyrrolidine Rings: The furan-3-carbonyl group and the pyrrolidin-2-ylmethyl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(furan-3-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, strong bases, and appropriate solvents.

Major Products

    Oxidation: Furanones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Furan Derivatives: Compounds with furan rings and various functional groups.

    Pyrrolidine Derivatives: Compounds with pyrrolidine rings and different substituents.

Uniqueness

2-{[1-(furan-3-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole is unique due to its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties. This structural diversity allows for a wide range of interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields .

Properties

IUPAC Name

furan-3-yl-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c17-12(10-3-7-18-9-10)15-6-1-2-11(15)8-16-13-4-5-14-16/h3-5,7,9,11H,1-2,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDWKRUMQCVEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=COC=C2)CN3N=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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